![molecular formula C23H19NO6S B2689239 N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]thiophene-2-carboxamide CAS No. 883953-46-6](/img/structure/B2689239.png)

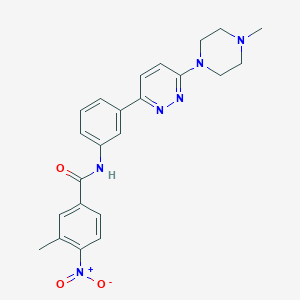

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

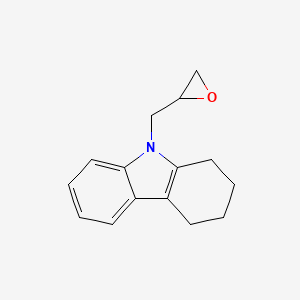

“N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]thiophene-2-carboxamide” is a compound that contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .

Aplicaciones Científicas De Investigación

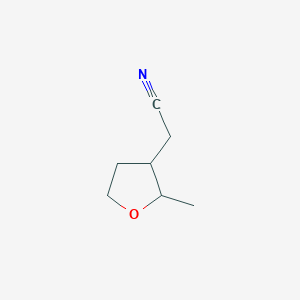

- Researchers explore various synthetic approaches to access these derivatives, such as cyclization of α-amino ynones, three-component reactions, and ring-opening cyclization of cyclopropyl ketones with primary amines .

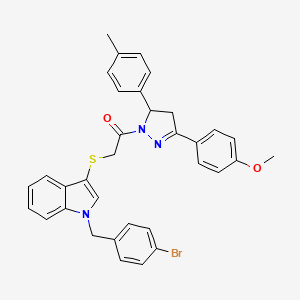

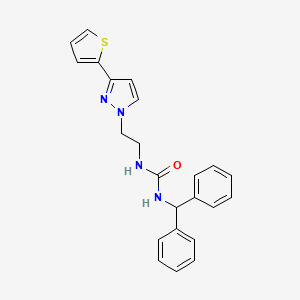

- While specific studies on our compound are limited, related 4-oxo derivatives have been investigated for antiviral activity. Researchers have synthesized novel compounds and evaluated their efficacy against viruses .

- For instance, 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives have been prepared and studied for their anticancer activity .

- Researchers have explored various strategies for synthesizing thiophene derivatives. For example, the thienannulation of naphthalene-1,2-dione with α-enolic dithioesters leads to tricyclic naphtho[2,1-b]thiophene-4,5-diones .

Drug Discovery and Medicinal Chemistry

Antiviral Studies

Anticancer Potential

Thiophene Derivatives

Biological and Pharmaceutical Applications

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds containing the TMP group have been found to inhibit several targets, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group plays a critical role in the fitting of certain analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety .

Biochemical Pathways

The TMP group is involved in a wide range of biochemical pathways due to its diverse bioactivity effects . It has shown anti-cancer, anti-fungal, anti-bacterial, and antiviral activities, as well as efficacy against certain parasites .

Result of Action

The TMP group has been associated with a wide range of therapeutic effects, including anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Propiedades

IUPAC Name |

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19NO6S/c1-27-16-11-13(12-17(28-2)21(16)29-3)19-20(25)14-7-4-5-8-15(14)30-23(19)24-22(26)18-9-6-10-31-18/h4-12H,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTFDWFVNAUYLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2689159.png)

![4-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}benzonitrile](/img/structure/B2689168.png)

![1-(4-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2689171.png)

![N-(3,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2689175.png)